2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate
Overview
Description
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate is a chemical compound with the molecular formula C14H7ClFNO5 and a molecular weight of 323.66 g/mol . This compound is known for its high binding affinity to the 5HT7 receptor and exhibits antinociceptive activity in animal models of colorectal pain . It is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate typically involves the esterification of 2-chloro-6-fluorobenzoic acid with 2-formyl-4-nitrophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or methanesulfonic acid to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-Carboxy-4-nitrophenyl 2-chloro-6-fluorobenzoate
Reduction: 2-Formyl-4-aminophenyl 2-chloro-6-fluorobenzoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate involves its interaction with the 5HT7 receptor. This receptor is a G protein-coupled receptor that plays a role in regulating mood, cognition, and gastrointestinal motility . By binding to this receptor, the compound modulates its activity, leading to antinociceptive effects in animal models of colorectal pain . The exact molecular pathways involved in this modulation are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-4-nitrophenyl 2-chlorobenzoate
- 2-Formyl-4-nitrophenyl 2-fluorobenzoate
- 2-Formyl-4-nitrophenyl 2-bromobenzoate
Uniqueness
2-Formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and fluoro substituents on the benzoate moiety enhances its binding affinity to the 5HT7 receptor, making it a valuable compound for neuropharmacological research .
Properties
IUPAC Name |
(2-formyl-4-nitrophenyl) 2-chloro-6-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO5/c15-10-2-1-3-11(16)13(10)14(19)22-12-5-4-9(17(20)21)6-8(12)7-18/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWWQPJNZPCJIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381461 | |
Record name | 2-formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218287-71-9 | |
Record name | 2-formyl-4-nitrophenyl 2-chloro-6-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.